Nor Mianserin Hydrochloride

Descripción

Contextualization within Atypical Antidepressant Research

The study of Nor Mianserin (B1677119) Hydrochloride is intrinsically linked to the broader research on atypical antidepressants. Atypical antidepressants are a class of medications that operate differently from the more common selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs). wikipedia.org Mianserin, the parent compound of Nor Mianserin, is itself classified as an atypical antidepressant, specifically a tetracyclic antidepressant (TeCA). wikipedia.org

Unlike many traditional antidepressants, mianserin's mechanism of action is not primarily based on the inhibition of serotonin or norepinephrine (B1679862) reuptake. nih.gov Instead, it exerts its effects through antagonism of various neurotransmitter receptors. patsnap.com This distinct pharmacological profile places it and its active metabolite, Nor Mianserin, in a unique position for studying the complex neurobiology of depression and for developing novel therapeutic strategies. The investigation into compounds like Nor Mianserin Hydrochloride contributes to a more nuanced understanding of mood disorders beyond the monoamine hypothesis.

Historical Perspective on its Emergence as an Active Metabolite of Mianserin Hydrochloride

Mianserin was first synthesized in 1966. nih.gov Subsequent research into its pharmacokinetics revealed that it is extensively metabolized in the liver. wikipedia.orgmims.com One of the major metabolic pathways is N-demethylation, which results in the formation of Nor Mianserin, also known as desmethylmianserin (B137421). researchgate.net

Current Research Landscape and Significance of this compound Studies

Studies on mianserin have shown its interaction with a variety of receptors, which likely extends to its active metabolite, Nor Mianserin. Mianserin is a non-selective 5-HT2 receptor antagonist and also has an affinity for other serotonin receptors and alpha-adrenergic receptors. rndsystems.com Furthermore, research has indicated that mianserin exhibits agonist activity at kappa-opioid receptors, a property that may be shared by different classes of antidepressants. nih.govdrugbank.com

The ongoing investigation into this compound is significant for several reasons. It helps to provide a more complete picture of how mianserin works in the body. Understanding the specific actions of this metabolite could lead to the development of new drugs with more targeted mechanisms and potentially fewer side effects. Moreover, studying the pharmacology of Nor Mianserin contributes to the fundamental knowledge of neurotransmitter systems and their role in psychiatric disorders.

Interactive Data Table: Receptor Binding Profile of Mianserin (Parent Compound)

| Receptor | Affinity (Ki in nM) | Species | Notes |

| 5-HT2A | 0.0080 | Human | Expressed in HEK293 cells. rndsystems.com |

| 5-HT2C | 0.0081 | Human | Expressed in HEK293 cells. rndsystems.com |

| 5-HT6 | Moderate Affinity | --- | --- |

| κ-opioid | 1700 | --- | Mianserin acts as a partial agonist. nih.gov |

| µ-opioid | ~20400 | --- | Mianserin has a 12-fold higher affinity for κ-opioid receptors. nih.gov |

| δ-opioid | ~30600 | --- | Mianserin has an 18-fold higher affinity for κ-opioid receptors. nih.gov |

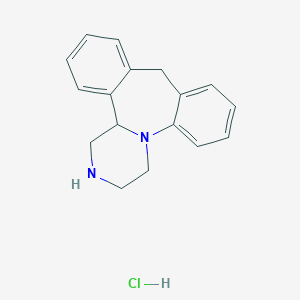

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJGBZBVKLKGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76134-77-5 | |

| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76134-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,10,14b-Hexahydrodibenzo-(8c,f)-pyrazino(1,2a)-azepin hydrochlorid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076134775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-2-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Structural Research on nor Mianserin Hydrochloride

Stereochemical Analysis of Nor Mianserin (B1677119) Hydrochloride Enantiomers

Like its parent compound, Nor Mianserin is a chiral molecule and exists as two enantiomers: (S)-(+)-Nor Mianserin and (R)-(-)-Nor Mianserin. The spatial arrangement of atoms in these enantiomers is a critical determinant of their pharmacological profiles.

The two enantiomers of Mianserin, the precursor to Nor Mianserin, exhibit notable differences in their pharmacological activities. The (S)-(+)-enantiomer of Mianserin is considered to be the more potent of the two. unibo.it Research indicates that the (S)-(+)-isomer of Mianserin is approximately 200–300 times more active than its (R)-(-)-enantiomer, meaning the majority of the pharmacological activity of the racemic mixture resides in the (S)-(+) form. nih.gov

The table below summarizes the key differences in the pharmacological activities of the enantiomers of the parent compound, Mianserin, which are indicative for Nor Mianserin.

| Enantiomer | Potency | Key Activities |

| (S)-(+)-Mianserin | High | More potent in tests for antidepressant activity. unibo.it |

| (R)-(-)-Mianserin | Low | Significantly less active than the (S)-(+) enantiomer. nih.gov |

Structure-Activity Relationship Studies for Receptor Interactions

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. wikipedia.orggardp.org For Nor Mianserin Hydrochloride, SAR studies, primarily extrapolated from its parent compound Mianserin, are crucial for understanding its interactions with various receptors.

The tetracyclic structure of Mianserin and its derivatives is fundamental to its pharmacological profile. nih.gov Mianserin interacts with a wide range of receptors, including serotonin (B10506) (5-HT), histamine (B1213489) (H1), and adrenergic (α1 and α2) receptors. wikipedia.org The affinity for these receptors is dictated by the specific structural features of the molecule.

The process of N-demethylation, which converts Mianserin to Nor Mianserin (desmethylmianserin), involves the removal of a methyl group from the piperazine (B1678402) nitrogen. This structural modification can alter the compound's affinity and efficacy at various receptors. For instance, the methylpiperazine group in Mianserin is known to form apolar interactions with specific residues in the binding pockets of receptors like the 5-HT1e receptor. nih.gov The absence of this methyl group in Nor Mianserin would likely modify these interactions, potentially leading to a different receptor binding profile compared to Mianserin.

SAR studies on related compounds have shown that modifications to the piperazine ring system significantly impact receptor affinity and selectivity. acs.org The basicity of the piperazine nitrogen is also a critical factor. acs.org The removal of the methyl group in Nor Mianserin could influence this basicity, thereby affecting its interaction with acidic residues in receptor binding sites.

The following table outlines the key structural features of Mianserin and their likely influence on the activity of Nor Mianserin based on SAR principles.

| Structural Feature | Role in Mianserin Activity | Likely Impact in Nor Mianserin |

| Tetracyclic Core | Provides the rigid scaffold necessary for receptor binding. nih.gov | Maintained, thus preserving the fundamental pharmacophore. |

| Piperazine Ring | Crucial for interactions with various receptors. nih.govacs.org | Maintained, but the absence of the N-methyl group will alter interactions. |

| N-Methyl Group | Contributes to apolar interactions within receptor binding pockets. nih.gov | Absent, leading to potentially altered affinity and selectivity. |

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to investigate the interactions between a ligand, such as this compound, and its biological targets at an atomic level. nih.govbiorxiv.org These methods provide insights into the binding modes, conformational changes, and energetic properties of the ligand-receptor complex.

Several computational studies have been performed on Mianserin, providing a framework for understanding the behavior of Nor Mianserin. Molecular dynamics simulations of Mianserin bound to serotonin receptors, such as the 5-HT1eR, have been used to assess the stability of its binding mode and to characterize the specific interactions with receptor residues. nih.gov These simulations have revealed that the tricyclic moiety of Mianserin engages in interactions with several key residues, while the methylpiperazine group also forms important contacts. nih.gov

For Nor Mianserin, similar computational approaches can be employed to predict its binding orientation and affinity for various receptors. By building a model of Nor Mianserin and docking it into the crystal structures of its target receptors, researchers can generate hypotheses about its structure-activity relationships. For example, MD simulations could elucidate how the absence of the N-methyl group in Nor Mianserin affects its interaction with the receptor's binding pocket compared to Mianserin. researchgate.net

Furthermore, computational methods can be used to study the conformational preferences of Nor Mianserin in different environments, such as in aqueous solution or within a lipid bilayer, which is relevant for its passage to the site of action. acs.org Quantum mechanical calculations can also be employed to determine the electronic properties of Nor Mianserin, which are important for its reactivity and interaction with receptors. acs.org

The table below highlights the applications of computational modeling in the study of Nor Mianserin and related compounds.

| Computational Technique | Application | Insights Gained |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. nih.gov | Identification of key interacting residues and potential binding modes. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. nih.govresearchgate.net | Assessment of binding stability, conformational changes, and interaction dynamics. |

| Quantum Mechanical (QM) Calculations | Calculates the electronic structure and properties of molecules. acs.org | Understanding of chemical reactivity and electrostatic interactions. |

Pharmacological Mechanisms of nor Mianserin Hydrochloride Action

Noradrenergic System Modulation

Nor Mianserin (B1677119) Hydrochloride significantly impacts the noradrenergic system through a dual mechanism: antagonizing alpha-2 adrenergic receptors and inhibiting norepinephrine (B1679862) reuptake.

A key action of mianserin and its analogues is the blockade of alpha-2 adrenergic receptors. patsnap.comnih.gov These receptors are primarily located on presynaptic nerve terminals and function as inhibitory autoreceptors. wikipedia.org By blocking these receptors, Nor Mianserin Hydrochloride prevents the negative feedback mechanism that normally curtails norepinephrine release. patsnap.com This disinhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. patsnap.comnih.gov

Research indicates that this alpha-2 adrenergic receptor antagonism is a crucial component of the antidepressant effects of mianserin-related compounds. nih.gov Studies have shown that mianserin effectively antagonizes the inhibitory effects of norepinephrine on its own release, a process mediated by alpha-2 autoreceptors. This action is stereoselective, with the S(+)-enantiomer of mianserin being more potent in this regard. nih.gov

In addition to its receptor-blocking activity, this compound also exhibits properties of norepinephrine reuptake inhibition. nih.gov However, this action is generally considered to be weaker compared to its potent alpha-2 adrenergic receptor antagonism. drugbank.com The inhibition of the norepinephrine transporter (NET) further contributes to the elevation of norepinephrine levels in the synapse by preventing its removal from the synaptic cleft. nih.gov

Structure-activity relationship studies on mianserin analogues have revealed that while many possess norepinephrine reuptake inhibitory activity, the structural requirements for this action are less stringent than those for presynaptic alpha-blockade. nih.gov

Serotonergic System Modulation

This compound demonstrates a broad and complex interaction with the serotonergic system, primarily through the antagonism of various serotonin (B10506) receptor subtypes.

This compound is a potent antagonist at several serotonin (5-HT) receptors. wikipedia.org This includes high affinity for the 5-HT2A and 5-HT2C receptors. patsnap.com Blockade of these receptors is believed to contribute to its therapeutic effects. patsnap.com Antagonism of 5-HT2A and 5-HT2C receptors has been linked to improvements in mood and anxiety. patsnap.comcsic.es

The broad-spectrum serotonin receptor antagonism distinguishes this compound from more selective antidepressants like SSRIs. patsnap.com

The impact of this compound on synaptic serotonin levels is multifaceted. While it is not a potent direct inhibitor of serotonin reuptake, its antagonist actions at various receptors indirectly influence serotonin availability. patsnap.comnih.gov By blocking presynaptic alpha-2 adrenergic heteroreceptors located on serotonin neurons, mianserin can disinhibit the release of serotonin. patsnap.com This, combined with the blockade of certain postsynaptic serotonin receptors, leads to a complex modulation of serotonergic neurotransmission. patsnap.comnih.gov The net effect is believed to be an enhancement of serotonin signaling in specific brain pathways relevant to mood regulation. patsnap.com

Histaminergic System Modulation

Table 1: Receptor Binding Profile of Mianserin (Parent Compound of this compound) This table provides an overview of the binding affinities (Ki, nM) of mianserin for various receptors. Lower Ki values indicate stronger binding affinity. This data for the parent compound is indicative of the likely receptor targets of this compound.

| Receptor | Ki (nM) | Species |

| Serotonin Receptors | ||

| 5-HT1D | 31-200 | Human |

| 5-HT1F | 160 | Human |

| 5-HT2A | 0.8-12 | Human |

| 5-HT2B | 4.8-11 | Human |

| 5-HT2C | 1.1-13 | Human |

| 5-HT3 | 47-110 | Human |

| 5-HT6 | 13-56 | Human |

| 5-HT7 | 2.5-71 | Human |

| Adrenergic Receptors | ||

| α1-Adrenergic | 1.9-85 | Human |

| α2-Adrenergic | 3.9-38 | Human |

| Histamine (B1213489) Receptors | ||

| H1 | 0.30–1.7 | Human |

| Data compiled from various sources, including Wikipedia and other pharmacological databases. wikipedia.org |

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. selleckchem.commedchemexpress.com This strong antihistaminic action is a primary contributor to its sedative properties. patsnap.comnps.org.aumedsinfo.com.au By blocking H1 receptors, it can induce somnolence, which may be a beneficial characteristic for individuals experiencing sleep disturbances. patsnap.commedsinfo.com.au The antagonism of H1 receptors, in conjunction with 5-HT2C receptor blockade, has also been suggested to play a role in potential weight gain. The sedative effects are often immediate upon initiation of treatment. cambridge.org

Opioid System Interactions

Kappa-Opioid Receptor Partial Agonist Activity

Studies have demonstrated that this compound acts as a partial agonist at the kappa-opioid receptor (KOR). newdrugapprovals.orgnih.govwikipedia.org In radioligand binding and functional assays, mianserin, the parent compound of Nor Mianserin, displayed a higher affinity for κ-opioid receptors compared to µ- and δ-opioid receptors. nih.govnih.gov Specifically, it showed a 12-fold and 18-fold higher affinity for κ-receptors than for µ- and δ-receptors, respectively. nih.govnih.govresearchgate.net Functional studies using [35S]GTPγS binding assays confirmed that mianserin selectively activates κ-opioid receptors, an effect that is blocked by the selective KOR antagonist nor-binaltorphimine (nor-BNI). nih.govnih.gov While it stimulates KORs, its maximal effect is lower than that of full KOR agonists like dynorphin (B1627789) A. nih.govnih.gov This partial agonism suggests a modulatory role within the opioid system.

Potentiation of Opioid Analgesia (Preclinical Findings)

Preclinical studies in animal models have indicated that mianserin can potentiate the analgesic effects of opioids. nih.gov When administered with µ- and κ-opioid receptor agonists, mianserin has been shown to significantly enhance their antinociceptive effects. nih.govresearchgate.netmdpi.com For instance, in the hotplate test in mice, mianserin itself produced a dose-dependent analgesic effect that was antagonized by the general opioid antagonist naloxone, implying an opioid-mediated mechanism. nih.govmdpi.com Furthermore, when combined with the selective κ-opioid agonist U-50,488H, an inactive dose of mianserin resulted in a nearly 10-fold increase in the potency of U-50,488H. mdpi.com These findings from preclinical models suggest a synergistic interaction between mianserin and the opioid system, leading to enhanced pain relief. researchgate.net

Other Receptor Binding Profiles and Affinities (e.g., Alpha-1 Adrenergic)

Below is a table summarizing the receptor binding affinities of Mianserin, the parent compound of this compound.

| Receptor | Action | Affinity (Ki) | Notes |

| Histamine H1 | Antagonist/Inverse Agonist | High | Contributes to sedative effects. patsnap.comnps.org.aumedsinfo.com.auwikipedia.org |

| Kappa-Opioid (κ) | Partial Agonist | 1.7 μM | Displays higher affinity for κ-receptors over µ- and δ-receptors. newdrugapprovals.orgnih.govwikipedia.orgnih.gov |

| Alpha-1 Adrenergic (α1) | Antagonist | High | Contributes to sedative effects. wikipedia.orgnih.gov |

| Alpha-2 Adrenergic (α2) | Antagonist | High | Enhances norepinephrine release. patsnap.comnps.org.aunih.gov |

Absence or Minimal Anticholinergic Activity Profile

A distinguishing feature of this compound is its lack of significant anticholinergic activity. nps.org.aumedsinfo.com.au Unlike many tricyclic antidepressants (TCAs), it has a negligible affinity for muscarinic acetylcholine (B1216132) receptors. patsnap.comwikipedia.org This characteristic means that it is less likely to cause common anticholinergic side effects such as dry mouth, constipation, blurred vision, and urinary retention. nih.gov This favorable profile contributes to its better tolerability compared to TCAs. medsinfo.com.aunih.gov

Pharmacokinetic and Metabolic Research on nor Mianserin Hydrochloride

Formation of Nor Mianserin (B1677119) Hydrochloride as a Major Metabolite of Mianserin Hydrochloride

Nor Mianserin, also known as N-desmethylmianserin, is formed through the N-demethylation of Mianserin. researchgate.netmedsinfo.com.auresearchgate.net This process is a major metabolic pathway for Mianserin. tandfonline.comnih.govsahpra.org.za Studies have shown that Nor Mianserin itself is pharmacologically active and contributes to the therapeutic effects of Mianserin. researchgate.netresearchgate.net The formation of this metabolite can vary considerably among individuals. nih.gov

Enzyme Systems Involved in N-Demethylation (e.g., CYP2D6, CYP3A4, CYP1A2)

The N-demethylation of Mianserin to Nor Mianserin is primarily catalyzed by a group of enzymes known as the cytochrome P450 (CYP) superfamily. wikipedia.org Specifically, research has identified several key isoforms involved in this metabolic process:

CYP2D6: This enzyme plays a significant role in the N-demethylation of Mianserin. researchgate.netnih.gov Studies have demonstrated that the elimination of both Mianserin and its primary metabolite, Nor Mianserin, is dependent on CYP2D6 activity. nih.gov Furthermore, this process exhibits stereoselectivity, with a preference for the S(+)-enantiomer of Mianserin. nih.govmdpi.com

CYP3A4: Along with CYP1A2, CYP3A4 is a main enzyme involved in the N-demethylation of Mianserin. researchgate.net Research indicates that CYP3A4 contributes to the N-demethylation of both R-(-)- and S-(+)-Mianserin enantiomers. nih.gov

CYP1A2: This isoform is also a key player in the N-demethylation of Mianserin. researchgate.net It shows catalytic activity for the N-demethylation of both enantiomers of Mianserin. nih.gov The N-demethylation of the R-(-)-enantiomer is more rapid and primarily handled by CYP1A2. mdpi.com

Other CYP isoforms, such as CYP2B6 and CYP2C19, have also been shown to have a catalytic role in the N-demethylation of Mianserin. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in Mianserin N-Demethylation

| Enzyme | Role in N-Demethylation | Enantiomer Selectivity | Reference |

| CYP2D6 | Significant role in elimination of Mianserin and Nor Mianserin | Prefers S(+)-enantiomer | researchgate.netnih.govnih.gov |

| CYP3A4 | Main enzyme involved in N-demethylation | Acts on both enantiomers | researchgate.netnih.gov |

| CYP1A2 | Main enzyme involved in N-demethylation | More rapid for R(-)-enantiomer | researchgate.netmdpi.comnih.gov |

| CYP2B6 | Catalytic activity | Acts on either or both enantiomers | nih.gov |

| CYP2C19 | Catalytic activity | Acts on either or both enantiomers | nih.gov |

Absorption and Distribution Studies

Following oral administration, Mianserin is readily absorbed from the gastrointestinal tract. sahpra.org.zamims.com Peak plasma concentrations are typically reached within approximately 3 hours. sahpra.org.zamims.com The bioavailability of Mianserin is about 20-30%, which is attributed to extensive first-pass metabolism in the liver. wikipedia.orgmedicines.org.uk

Mianserin is widely distributed throughout the body and demonstrates a high degree of plasma protein binding, around 95%. wikipedia.orgmims.com It is also capable of crossing the blood-brain barrier. mims.com The volume of distribution at steady-state has been reported to be approximately 242 +/- 171 L. nih.gov

Excretion Pathways and Rates of Nor Mianserin Hydrochloride and its Conjugates

The elimination of Mianserin and its metabolites, including Nor Mianserin, occurs primarily through urine and to a lesser extent, in feces. wikipedia.orgmedicines.org.uk Mianserin is almost entirely metabolized before excretion, with the metabolites being present in both free and conjugated forms. medicines.org.uk The elimination half-life of Mianserin ranges from 21 to 61 hours. sahpra.org.zawikipedia.org

Comparative Pharmacokinetic Profiles Across Species

The biotransformation of Mianserin has been studied in various species, including humans, rats, mice, rabbits, and guinea pigs. tandfonline.comnih.gov In all these species, Mianserin is well-absorbed and almost completely metabolized. tandfonline.comnih.gov The major metabolic pathways, including N-demethylation to form Nor Mianserin, are generally consistent across these species. tandfonline.comnih.gov However, there are notable species-specific differences in the subsequent conjugation pathways. tandfonline.comnih.gov

Species-Specific Conjugation Pathways (e.g., N-O-Glucuronide, N-Sulphonate)

Following the initial metabolic transformations like N-demethylation, the resulting metabolites undergo further conjugation reactions to facilitate their excretion. These conjugation pathways can differ between species:

N-O-Glucuronide: The formation of an N-O-glucuronide metabolite has been identified as a novel pathway specifically observed in guinea pigs. tandfonline.comnih.gov

N-Sulphonate: An N-sulphonate metabolite has been identified in both rats and guinea pigs. tandfonline.comnih.gov

Quaternary N-glucuronide: A quaternary N-glucuronide was found to be a metabolic pathway specific to humans. researchgate.nettandfonline.comnih.gov

These species-specific differences in conjugation highlight the importance of considering interspecies variations when extrapolating metabolic data.

Table 2: Species-Specific Conjugation Metabolites of Mianserin

| Conjugate Metabolite | Species | Reference |

| N-O-Glucuronide | Guinea Pig | tandfonline.comnih.gov |

| N-Sulphonate | Rat, Guinea Pig | tandfonline.comnih.gov |

| Quaternary N-glucuronide | Human | researchgate.nettandfonline.comnih.gov |

Preclinical Efficacy and Pharmacological Studies of nor Mianserin Hydrochloride

Behavioral Pharmacology Models of Antidepressant Activity

The antidepressant-like effects of Nor Mianserin (B1677119) hydrochloride have been assessed using several established behavioral models in animals. These models aim to simulate aspects of depressive-like states and evaluate the ability of a compound to reverse these behaviors.

Antagonism of Reserpine-Induced Behavioral Changes

Reserpine, a substance known to deplete monoamines, is often used to induce a state in animals that mimics some symptoms of depression in humans, such as hypothermia and motor retardation (akinesia). ijpsr.comresearchgate.net Preclinical studies have shown that Nor Mianserin hydrochloride can counteract some of these reserpine-induced effects. For instance, it has been observed to antagonize reserpine-induced hypothermia, although to a lesser extent than tricyclic antidepressants like imipramine (B1671792) and amitriptyline (B1667244). nih.gov However, it did not block the ptosis (eyelid drooping) caused by reserpine. nih.gov Chronic administration of mianserin has also been found to reverse the reduction in noradrenaline concentration in the amygdaloid cortex of rats treated with reserpine. nih.gov

| Reserpine-Induced Symptom | Effect of this compound | Reference |

| Hypothermia | Antagonized, but to a lesser extent than some TCAs. | nih.gov |

| Ptosis (eyelid drooping) | Did not block the effect. | nih.gov |

| Akinesia (motor retardation) | Antagonism suggests potential dopaminergic activity. | researchgate.net |

| Noradrenaline Reduction (amygdaloid cortex) | Reversed the reduction with chronic administration. | nih.gov |

Modulation of Fighting Behavior and Other Aberrant Behaviors

The influence of this compound on aggressive and other abnormal behaviors has been investigated in various animal models. In studies involving long-term isolation-induced fighting in mice, mianserin was found to be highly potent in suppressing this behavior, more so than imipramine and amitriptyline. nih.gov Conversely, it was less effective in reducing fighting behavior induced by electrical stimulation. nih.gov Furthermore, mianserin did not significantly suppress muricidal (mouse-killing) behavior in olfactory bulbectomized rats, a model sometimes used to screen for antidepressant activity. nih.gov Chronic administration of mianserin has been shown to extinguish muricidal behavior in rats. nih.gov

Anxiolytic Effects in Preclinical Animal Models

This compound has demonstrated anxiety-reducing (anxiolytic) properties in preclinical settings. medsinfo.com.aunps.org.au These effects are considered valuable in the context of depressive illnesses that are often accompanied by anxiety. medsinfo.com.aunps.org.au While detailed mechanistic studies in specific anxiolytic models are not extensively reported in the provided context, its known interactions with serotonin (B10506) and histamine (B1213489) receptors are thought to contribute to these effects. medsinfo.com.aupatsnap.com The anxiolytic-like activity of antidepressants is often evaluated in models such as the elevated plus-maze and the light-dark transition test, although the predictive validity of these models for all classes of antidepressants is a subject of ongoing research. researchgate.net

Impact on Sleep Architecture and Sedative Properties (Preclinical Investigations)

Preclinical evidence strongly suggests that this compound possesses significant sedative properties. hpra.iemoph.go.th This sedative action is largely attributed to its potent antagonism of histamine H1 receptors and, to some extent, α1-adrenergic receptors. medsinfo.com.aunps.org.au This property is considered beneficial for individuals with depression who experience sleep disturbances. medsinfo.com.aunps.org.au Human pharmaco-electroencephalographic (EEG) studies have corroborated the sleep-improving properties of mianserin. medsinfo.com.aunps.org.au

Neurobiological Investigations in Animal Models

The neurobiological effects of this compound have been a key area of preclinical research, focusing on its influence on neurotransmitter systems.

Influence on Neurotransmitter Release and Turnover

A primary mechanism of action for this compound is the blockade of presynaptic α2-adrenergic autoreceptors. medsinfo.com.aunps.org.auwikipedia.org This action disinhibits the release of norepinephrine (B1679862), leading to increased noradrenergic neurotransmission. medsinfo.com.aunps.org.auwikipedia.org This is a key distinction from many tricyclic antidepressants that primarily work by inhibiting norepinephrine reuptake. hpra.ie While mianserin does have a weak inhibitory effect on norepinephrine reuptake, its primary influence on this neurotransmitter is through receptor blockade. nih.govdrugbank.com

Furthermore, mianserin interacts with serotonin receptors. medsinfo.com.aunps.org.au It acts as an antagonist at several serotonin receptor subtypes, including 5-HT2A and 5-HT2C. patsnap.comwikipedia.org The blockade of these receptors is thought to contribute to its therapeutic effects. patsnap.com By blocking inhibitory α2-adrenergic heteroreceptors on serotonergic neurons, mianserin can also indirectly enhance serotonin release. wikipedia.org Some studies suggest that acute administration of mianserin can increase dopamine (B1211576) release in the nucleus accumbens, possibly through the blockade of 5-HT2C receptors. researchgate.net

In vitro studies have shown that mianserin has a much lower affinity for inhibiting serotonin reuptake compared to tricyclic antidepressants. nih.gov Chronic treatment with mianserin has been shown to increase the maximal inositol (B14025) phosphate (B84403) response from alpha 1-adrenoceptors, suggesting an upregulation of this system, which contrasts with the beta-downregulation seen with many other antidepressants. nih.gov

| Neurotransmitter System | Effect of this compound | Mechanism | Reference |

| Norepinephrine | Increases release and turnover. | Blockade of presynaptic α2-adrenergic autoreceptors. | medsinfo.com.aunps.org.auhpra.iewikipedia.org |

| Serotonin | Modulates activity; may increase release. | Antagonism of 5-HT2A and 5-HT2C receptors; blockade of α2-adrenergic heteroreceptors. | patsnap.comwikipedia.org |

| Dopamine | May increase release in the nucleus accumbens. | Possible blockade of 5-HT2C receptors. | researchgate.net |

Electrophysiological Studies (e.g., EEG Profile)

Human pharmaco-electroencephalographic (EEG) studies have been instrumental in characterizing the central nervous system effects of mianserin hydrochloride. These studies have confirmed an antidepressant profile for the compound. medsinfo.com.au Quantitative EEG analysis has revealed that the electrophysiological effects of mianserin are similar to those of the tricyclic antidepressant amitriptyline. researchgate.net

Clinical research involving EEG recordings in depressed patients compared the effects of mianserin with imipramine and a placebo over a three-week period. nih.gov While temporal changes in EEG measures were noted, they did not significantly differentiate between the active drugs and the placebo, except for a notable change two hours after the initial dose. nih.gov This particular study did not find a correlation between alterations in EEG variables and the plasma concentrations of mianserin. nih.gov

Further electrophysiological studies focusing on sleep architecture have provided more specific insights. Research indicates that mianserin treatment increased the time spent in Stage 3 and Stage 4 sleep, which are deep sleep stages. researchgate.net Conversely, it was found to reduce the total time and percentage of REM (Rapid Eye Movement) sleep, decrease the number of REM periods, and reduce REM latency after sleep onset. researchgate.net Additionally, some antidepressants with 5-HT2CR antagonist properties, such as mianserin, have been noted in the context of studies on EEG gamma activity, a potential biomarker for depression. frontiersin.org

Clinical Research Methodologies and Findings Pertaining to nor Mianserin Hydrochloride

Methodological Considerations in Clinical Trial Design for Atypical Antidepressants

The evaluation of atypical antidepressants like Nor Mianserin (B1677119) Hydrochloride necessitates robust clinical trial designs to ensure the validity of the findings. A cornerstone of such research is the randomized, double-blind, placebo-controlled, parallel-group study. mrctcenter.org This design is considered the gold standard for demonstrating the efficacy and safety of a new antidepressant. mrctcenter.org In this type of trial, participants are randomly assigned to receive either the investigational drug or a placebo, and neither the participants nor the investigators know who is receiving which treatment. mrctcenter.orgnih.gov This blinding is crucial to minimize bias in the assessment of outcomes. psychiatryonline.org

To further contextualize the results, an active comparator, a standard antidepressant medication, is often included in the trial design. mrctcenter.org While no longer mandatory for licensing in some jurisdictions, it provides valuable information on how the new drug's efficacy compares to existing treatments. mrctcenter.org The duration of these trials is also a key consideration, with short-term efficacy typically assessed over a period of weeks. nih.govnih.gov For a comprehensive evaluation, it is also important to demonstrate that the initial positive response to treatment is maintained over a longer period in at least one study. mrctcenter.org

A significant challenge in antidepressant trials is the notable placebo effect. mrctcenter.orgpsychiatryonline.org Methodological strategies to address this include a placebo run-in period, where all participants receive a placebo for a short time before randomization. mrctcenter.org However, this approach can raise concerns about the generalizability of the results to a broader patient population. mrctcenter.org The selection of the study population is another critical factor. Trials often include patients with a confirmed diagnosis of a specific depressive disorder, such as Major Depressive Disorder (MDD), based on standardized diagnostic criteria like the DSM-IV. clinicaltrials.gov Inclusion and exclusion criteria are carefully defined to ensure a homogenous patient group and to minimize confounding variables. clinicaltrials.gov For instance, patients with a history of non-response to multiple previous antidepressant trials may be excluded. clinicaltrials.gov

Outcome measures are central to assessing efficacy. Standardized rating scales, such as the Hamilton Depression Rating Scale (HDRS), the Beck Self-Rating Inventory (BSRI), and the Clinical Global Impressions (CGI) scale, are commonly used to quantify changes in depressive symptoms. nih.govnih.govresearchgate.net Response and remission rates are also key endpoints, providing a clinically meaningful interpretation of the treatment effect. mrctcenter.orgnih.gov

Efficacy Research in Depressive Illnesses

Major Depressive Disorder (MDD) Studies

Clinical trials have consistently demonstrated the efficacy of Nor Mianserin Hydrochloride in the treatment of Major Depressive Disorder (MDD). wikipedia.org Placebo-controlled, double-blind trials have confirmed that mianserin is an effective antidepressant. nih.govnih.gov In one such 14-day study involving patients with manic-depressive psychosis (depressed phase), the mianserin group showed a significant improvement on the Beck Self-Rating Inventory (BSRI), whereas the placebo group showed no change. nih.govnih.gov Nurse ratings also indicated a greater improvement in the mianserin group compared to the placebo group. nih.govnih.gov

| Study Design | Comparator(s) | Key Findings | Citation(s) |

| Placebo-controlled, double-blind | Placebo | Mianserin group showed significant improvement on BSRI; placebo group did not. | nih.govnih.gov |

| Double-blind, randomized | Clomipramine | Both drugs were effective with no significant difference in overall response; mianserin may have a faster onset of action. | researchgate.net |

| Placebo-controlled | Imipramine (B1671792), Placebo | Mianserin was as effective as imipramine and both were superior to placebo. | nih.gov |

| Double-blind, clinical trial | Diazepam | Mianserin was more effective than diazepam in reducing scores on the Hamilton Rating Scale for depression. | nih.gov |

Depression with Comorbid Sleep Disturbances: Clinical Outcomes

A significant clinical feature of this compound is its beneficial effect on sleep disturbances, which are common in patients with depression. medsinfo.com.aulebsa.com The sedative properties of mianserin are thought to be due to its histamine (B1213489) H1- and α1-antagonistic activity. medsinfo.com.aupatsnap.com

Clinical studies have provided evidence for these sleep-improving properties. medsinfo.com.au A placebo-controlled, double-blind trial demonstrated that sleep, as assessed by both patients and nurses, improved significantly in the mianserin group from the very first night of the trial and this improvement was sustained over the following two weeks. nih.govnih.gov This rapid onset of hypnotic effect is a notable characteristic of the drug. nih.govnih.gov

A study is currently underway to compare the efficacy and safety of mianserin combined with escitalopram (B1671245) versus lorazepam combined with escitalopram in patients with depression and sleep problems. clinicaltrials.gov This 8-week study aims to assess not only depression and anxiety symptoms but also sleep and cognitive function. clinicaltrials.gov The rationale for this research is that while mianserin has a known ameliorative effect on sleep problems, its impact on cognitive function in this patient population requires further exploration. clinicaltrials.gov

Efficacy in Specific Patient Populations (e.g., Geriatric Patients, Oncology Patients)

The use of this compound has been studied in specific patient populations, including geriatric patients and those with cancer, who often present unique challenges in the management of depression.

Geriatric Patients: Mianserin is generally well-tolerated by the elderly. medsinfo.com.au However, pharmacokinetic studies indicate a longer half-life and slower metabolic clearance in this population, which may necessitate dose adjustments. medsinfo.com.aunps.org.au Due to these pharmacokinetic differences, a single nighttime dose is often preferred over divided doses in older adults. medsinfo.com.aunps.org.au While many studies on antidepressants include older adults, there is a recognized need for more clinical trials specifically designed for the geriatric population, particularly those aged 80 and above. nih.gov

Oncology Patients: Depression is a common comorbidity in individuals diagnosed with cancer. nih.gov Mianserin has been shown to be effective in treating depression in this patient population. nih.govcambridge.org A randomized, double-blind, six-week, placebo-controlled study was conducted in 55 depressed women with breast cancer. nih.govresearchgate.net The results showed statistically significant differences favoring mianserin in the reduction of scores on the Hamilton Rating Scale for Depression at both 28 and 42 days of treatment. nih.govresearchgate.net A higher number of responders was also observed in the mianserin group. nih.govresearchgate.net Importantly, significantly more patients in the placebo group discontinued (B1498344) the study early due to a lack of efficacy. nih.govresearchgate.net In another study, mianserin suppositories were found to be as effective as oral tablets in improving delirium in cancer patients, which is particularly beneficial for those who have difficulty swallowing. clinicsinoncology.com

Research on Anxiolytic Properties in Clinical Settings

In addition to its antidepressant effects, this compound possesses anxiolytic (anti-anxiety) properties. medsinfo.com.aucambridge.orgkarger.com This makes it a valuable treatment option for patients who present with anxiety or sleep disturbances in conjunction with their depressive illness. medsinfo.com.au

A comparative double-blind trial involving 46 patients with moderate to severe depression found that mianserin was as effective as diazepam in reducing the symptoms of 'anxious depression'. nih.gov In a separate trial conducted in a general practice setting, mianserin was found to be as effective as diazepam for the treatment of anxiety states. nih.gov These findings suggest that the anxiolytic effects of mianserin are clinically significant and comparable to those of a standard benzodiazepine (B76468) anxiolytic. The mechanism underlying these anxiolytic effects is thought to be related to its broad receptor interaction profile. patsnap.compatsnap.com

Investigations into Sleep-Improving Properties in Clinical Populations

This compound, often referred to as Mianserin, has been the subject of multiple clinical investigations to ascertain its effects on sleep in various patient populations. Its sedative properties are thought to stem from its antagonistic activity at histamine H1 and α1-adrenergic receptors. nps.org.aumedsinfo.com.au

One placebo-controlled, double-blind trial involving patients with depression demonstrated a significant improvement in sleep in the mianserin group, an effect noticeable from the first night of treatment. This rapid onset suggests a direct hypnotic and sedative effect of the drug. nih.govresearchgate.net Both patient self-reports and nurses' observations confirmed the enhanced sleep quality over the two-week trial period. nih.govresearchgate.net

Further studies have delved into the specifics of its impact on sleep architecture. In depressed patients, mianserin has been shown to improve sleep efficiency, decrease the total time spent awake, and increase the duration of stage 2 non-rapid eye movement (N2) sleep. nih.gov In healthy male subjects, a low dose of mianserin was found to slightly decrease the total time in rapid eye movement (REM) sleep and increase the latency to the onset of REM sleep. nih.gov

A study focusing on depressed patients with sleep problems is currently underway to compare the efficacy of mianserin in combination with an SSRI (escitalopram) against a combination of a benzodiazepine (lorazepam) and an SSRI. clinicaltrials.gov The primary outcome measures include assessments of depression, anxiety, sleep, and cognitive function over an 8-week follow-up period. clinicaltrials.gov This research aims to provide a scientific basis for clinical interventions in this patient population. clinicaltrials.gov

The Pittsburgh Sleep Quality Index (PSQI) is a key tool utilized in some of these studies to quantify subjective sleep quality. clinicaltrials.govnih.govnih.gov It is a self-rated questionnaire that assesses various aspects of sleep over a one-month period, including sleep quality, latency, duration, efficiency, disturbances, use of sleep medication, and daytime dysfunction. nih.govpitt.edu A global score greater than 5 on the PSQI is generally indicative of poor sleep quality. nih.govpitt.edu

Table 1: Summary of Clinical Findings on Sleep-Improving Properties

| Study Population | Intervention | Key Findings | Citations |

|---|---|---|---|

| Depressed Patients | Mianserin vs. Placebo | Significant improvement in sleep from the first night; confirmed by patient and nurse observations. | nih.govresearchgate.net |

| Depressed Patients | Mianserin | Improved sleep efficiency, decreased total awake time, increased N2 sleep. | nih.gov |

| Healthy Male Volunteers | Mianserin | Slight decrease in total REM sleep, increased REM latency. | nih.gov |

| Depressed Patients with Sleep Problems | Mianserin + Escitalopram vs. Lorazepam + Escitalopram | Ongoing study to compare effects on sleep, depression, anxiety, and cognitive function. | clinicaltrials.gov |

Clinical Studies in Post-Traumatic Stress Disorder (PTSD) in Specific Populations

Clinical research has explored the utility of mianserin in treating symptoms of Post-Traumatic Stress Disorder (PTSD), particularly in refugee populations who often experience significant sleep disturbances as part of their symptomatology. nih.govclinicaltrialsregister.eu The rationale for its use in this context is often to target these sleep-related issues. nih.gov

One significant randomized controlled trial investigated the effects of mianserin as an add-on treatment to treatment as usual (TAU) for trauma-affected refugees with PTSD and sleep disturbances. nih.gov The study also included arms for Imagery Rehearsal Therapy (IRT). The primary outcome was subjective sleep quality, measured by the Pittsburgh Sleep Quality Index (PSQI), with secondary outcomes including PTSD and depression symptoms. nih.gov

The results of this trial, however, did not demonstrate a significant effect of mianserin on any of the measured outcomes when compared to TAU. nih.gov It is crucial to note that the study reported low adherence to the mianserin treatment, with only 20% of participants randomized to receive the medication being adherent based on blood sample analysis at the end of the study. nih.gov This low adherence rate may have contributed to an underestimation of the potential therapeutic effects of mianserin in this population. nih.gov

Another systematic review mentioned a study that estimated the treatment effect of flexible Cognitive-Behavioural Therapy (CBT) and antidepressants, including sertraline (B1200038) and mianserin, in traumatized refugees over a six-month period. au.dk The participants were randomized into four groups: combination treatment, medication only, CBT only, and a waiting list. au.dk

Table 2: Clinical Trial of Mianserin in Trauma-Affected Refugees with PTSD

| Outcome Measure | Result | Citation |

|---|---|---|

| Subjective Sleep Quality (PSQI) | No significant effect | nih.gov |

| PTSD Symptoms | No significant effect | nih.gov |

| Depression Symptoms | No significant effect | nih.gov |

| Level of Functioning | No significant effect | nih.gov |

| Adherence to Mianserin | Low (20%) | nih.gov |

Exploratory Clinical Research in Obsessional States

Exploratory clinical research has been conducted to evaluate the potential therapeutic role of Mianserin Hydrochloride in the management of obsessional states.

In one such study, nine patients diagnosed with severe primary obsessional illness were administered mianserin hydrochloride for a duration of four weeks. The findings from this investigation indicated that six out of the nine patients showed improvement, as determined by a physician's global rating of improvement. nih.gov This suggests a potential, though not universal, benefit of mianserin in this clinical population.

Table 3: Mianserin in the Treatment of Obsessional States

| Number of Patients | Duration of Treatment | Outcome | Citation |

|---|---|---|---|

| 9 | 4 weeks | 6 out of 9 patients showed improvement based on physician's global rating. | nih.gov |

Assessment of Therapeutic Effects through Standardized Rating Scales (e.g., Hamilton Rating Scale, Beck Self-Rating Inventory, Pittsburgh Sleep Quality Index)

The therapeutic effects of this compound in clinical trials have been consistently evaluated using a variety of standardized rating scales to ensure objectivity and comparability of results.

The Hamilton Rating Scale for Depression (HAM-D) has been frequently employed to measure the severity of depression. In a double-blind trial comparing mianserin to diazepam in patients with moderate to severe depression, mianserin was found to be more effective in reducing scores on the HAM-D. nih.govnih.gov Another study comparing mianserin to nomifensine (B1679830) also showed a trend in favor of mianserin on the HAM-D. researchgate.net Furthermore, a double-blind, placebo and amitriptyline-controlled study in patients with major depression and dysthymic disorder also utilized the HAM-D to assess antidepressant efficacy. psychiatry-psychopharmacology.com

The Beck Self-Rating Inventory (BSRI) , also known as the Beck Depression Inventory (BDI), is another key instrument used for patient-reported assessment of depression. In a placebo-controlled trial, the mianserin group showed a significant improvement on the BSRI, whereas the placebo group did not. nih.govresearchgate.net A double-blind trial comparing mianserin and diazepam in depressed outpatients also demonstrated the superiority of mianserin as measured by the Beck Self-Rating Scale from day 14 onwards. researchgate.net

The Pittsburgh Sleep Quality Index (PSQI) is a critical tool for assessing sleep-related outcomes. nih.gov As mentioned previously, it was the primary outcome measure in a randomized controlled trial of mianserin for sleep disturbances in trauma-affected refugees with PTSD. nih.gov The PSQI provides a comprehensive subjective assessment of sleep quality and has been validated in psychiatric populations. nih.gov A study protocol for investigating depression with sleep problems also lists the PSQI as a key assessment tool. clinicaltrials.gov

Table 4: Standardized Rating Scales Used in Mianserin Clinical Trials

| Rating Scale | Purpose | Key Findings in Mianserin Trials | Citations |

|---|---|---|---|

| Hamilton Rating Scale for Depression (HAM-D) | Clinician-rated assessment of depression severity. | Mianserin was more effective than diazepam in reducing HAM-D scores. A trend favored mianserin over nomifensine. | nih.govnih.govresearchgate.netpsychiatry-psychopharmacology.com |

| Beck Self-Rating Inventory (BSRI) / Beck Depression Inventory (BDI) | Patient-rated assessment of depression severity. | Significant improvement in the mianserin group compared to placebo. Mianserin was superior to diazepam. | nih.govresearchgate.netresearchgate.net |

| Pittsburgh Sleep Quality Index (PSQI) | Patient-rated assessment of sleep quality and disturbances. | Used as a primary outcome measure in studies on PTSD and sleep disturbances. | clinicaltrials.govnih.govnih.gov |

Pharmacokinetic and Pharmacodynamic Drug Interaction Research Involving nor Mianserin Hydrochloride

Interactions with Central Nervous System Depressants

The co-administration of Nor Mianserin (B1677119) Hydrochloride with central nervous system (CNS) depressants, such as alcohol and benzodiazepines, can lead to an amplification of their sedative effects. patsnap.comwikipedia.org Research indicates that alcohol potentiates the impairment of psychomotor skills, particularly during the initial phase of treatment with mianserin. medsinfo.com.au Studies investigating the interaction with ethanol (B145695) have shown that a single dose of mianserin can decrease the lethal dose (LD50) of ethanol and prolong ethanol-induced sleeping time in mice. nih.gov However, daily administration for 14 days did not show the same effect on sleeping time. nih.gov

While mianserin has been used with benzodiazepines without apparent adverse effects, caution is still advised due to the potential for additive CNS depressant effects. patsnap.commedsinfo.com.au The sedative properties of mianserin are thought to be linked to its antagonist activity at histamine (B1213489) H1 and α1-adrenergic receptors. medsinfo.com.au Therefore, concurrent use with other substances that depress the central nervous system requires careful consideration and monitoring.

Cytochrome P450 Enzyme System Interaction Profiles

Nor Mianserin Hydrochloride is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system, with the CYP2D6 isoenzyme playing a significant role. wikipedia.org Research has shown that several CYP2D isoforms are involved in the metabolic pathways of mianserin, including 8-hydroxylation and N-demethylation. nih.gov Specifically, CYP2D1, 2D2, 2D3, 2D4, and 2D6 have been shown to have 8-hydroxylation activity, while N-demethylation efficiency varies among the isoforms, with CYP2D3 and CYP2D4 being particularly efficient. nih.gov

Concomitant use of drugs that are inducers of CYP3A4, such as carbamazepine (B1668303) and phenytoin, can accelerate the metabolism of mianserin, leading to reduced plasma levels. medsinfo.com.ausahpra.org.za Conversely, inhibitors of the CYP450 system, like cimetidine, can increase plasma concentrations of mianserin, potentially heightening the risk of side effects. patsnap.com The metabolism of mianserin also exhibits stereoselectivity, with different CYP2D isoforms preferentially metabolizing the R(-) and (S)-(+) enantiomers. nih.gov

Serotonergic Drug Interaction Mechanisms and Syndrome Risk

Combining this compound with other serotonergic drugs increases the risk of developing serotonin (B10506) syndrome, a potentially life-threatening condition. patsnap.com Mianserin enhances serotonergic neurotransmission by acting as an antagonist at α2-adrenergic presynaptic auto- and heteroreceptors. nih.gov This mechanism, combined with the effects of other serotonergic agents like Selective Serotonin Reuptake Inhibitors (SSRIs), can lead to an excessive accumulation of serotonin in the central nervous system. patsnap.comnih.gov

It is crucial to avoid the concomitant use of mianserin with Monoamine Oxidase Inhibitors (MAOIs). medsinfo.com.au A washout period of at least two weeks is recommended when switching between mianserin and MAOIs. medsinfo.com.au Other drugs that can increase the risk of serotonin syndrome when taken with mianserin include certain opioids (like tramadol, fentanyl, and methadone), granisetron, and ondansetron. ukclinicalpharmacy.org

Interactions Affecting Antiepileptic Medications

The interaction between this compound and antiepileptic drugs is complex and can vary depending on the duration of treatment. Mianserin has been shown to lower the convulsive threshold, which may reduce the efficacy of antiepileptic medications. wikipedia.orgnps.org.au

Acute administration of mianserin has been found to raise the electroconvulsive threshold and enhance the anticonvulsant action of carbamazepine, phenytoin, and valproate in animal models. nih.govfrontiersin.org In contrast, chronic administration of mianserin can decrease the electroconvulsive threshold and diminish the anticonvulsant activity of valproate and phenytoin. nih.govnih.govfrontiersin.org These interactions appear to be pharmacodynamic in nature, as mianserin did not significantly affect the brain concentrations of the antiepileptic drugs. nih.gov Concomitant use of CYP3A4 inducers like carbamazepine and phenobarbital (B1680315) can also reduce mianserin plasma levels, potentially affecting its therapeutic and adverse effects. wikipedia.orgmedsinfo.com.au

Research on Interactions with Antihypertensive Drugs

Research into the interactions between this compound and antihypertensive drugs has shown varied results. Mianserin does not appear to antagonize the effects of antihypertensive drugs that act on adrenergic receptors, such as bethanidine (B1219629), clonidine (B47849), and methyldopa. medsinfo.com.au Studies in both normal volunteers and hypertensive patients have indicated that the addition of mianserin does not cause a clinically significant impairment of the antihypertensive effects of clonidine or methyldopa. nih.gov

However, there is a potential risk of dangerously low blood pressure if mianserin is taken with drugs like diazoxide, hydralazine, or nitroprusside. wikipedia.org While some studies suggest mianserin has minimal effects on blood pressure, it may rarely lead to orthostatic hypotension. nih.gov One study noted that mianserin did not produce the postural hypotension associated with amitriptyline (B1667244). nih.gov Caution and regular blood pressure monitoring are advised when mianserin is used concurrently with any antihypertensive medication. medsinfo.com.au

Impact on Metabolism of Concomitant Medications (e.g., Coumarin (B35378) Derivatives)

This compound has been shown to affect the metabolism of coumarin derivatives, such as warfarin (B611796). medsinfo.com.au This interaction necessitates careful monitoring of coagulation parameters when mianserin therapy is initiated or discontinued (B1498344) in patients receiving oral anticoagulants. medsinfo.com.au The exact mechanism of this interaction is not fully elucidated but is presumed to involve the influence of mianserin on the hepatic metabolism of these drugs.

Clinical Implications of Pharmacodynamic Interactions for Therapeutic Outcomes

The pharmacodynamic interactions of this compound have significant clinical implications for therapeutic outcomes. The potentiation of CNS depressant effects with alcohol and other sedatives can impair psychomotor performance, increasing the risk of accidents. patsnap.commedsinfo.com.au The risk of serotonin syndrome when combined with other serotonergic agents necessitates careful medication review and patient education to recognize early symptoms. patsnap.comukclinicalpharmacy.org

The complex and opposing effects of acute versus chronic mianserin administration on the efficacy of antiepileptic drugs highlight the need for close monitoring in patients with epilepsy. nih.govfrontiersin.org While mianserin generally does not interfere with many antihypertensive drugs, the potential for hypotension with certain combinations warrants caution. wikipedia.orgmedsinfo.com.aunih.gov The impact on the metabolism of drugs like warfarin underscores the importance of monitoring in patients with comorbid conditions requiring polypharmacy. medsinfo.com.au Ultimately, a thorough understanding of these interactions is crucial for optimizing treatment and minimizing risks.

Toxicological and Safety Research of nor Mianserin Hydrochloride

Genotoxicity Studies and DNA Damage Response Mechanisms

The genotoxic potential of mianserin (B1677119) hydrochloride has been investigated through various assays. In vitro studies have yielded some positive findings in gene mutation tests organon.com. However, other in vitro assays, such as the bacterial reverse mutation assay (AMES test), sister chromatid exchange assay, and unscheduled DNA synthesis assay, have produced negative results, with some findings based on data from similar materials organon.com.

A high-throughput genotoxicity assay identified that some antioxidants could induce a DNA damage response . In vivo, a micronucleus test in the bone marrow of rats following oral administration of mianserin hydrochloride showed a negative result, suggesting a lack of clastogenic or aneugenic effects in this specific in vivo model organon.com.

| Genotoxicity Assay | Test System | Result | Reference |

| Gene Mutation Test | In vitro | Positive | organon.com |

| Bacterial Reverse Mutation Assay (AMES) | In vitro | Negative | organon.com |

| Sister Chromatid Exchange Assay | In vitro | Negative | organon.com |

| Unscheduled DNA Synthesis Assay | In vitro | Negative | organon.com |

| Micronucleus Test | Rat Bone Marrow (In vivo) | Negative | organon.com |

Reproductive and Developmental Toxicity Investigations

Reproductive and developmental toxicity studies on mianserin hydrochloride have been conducted in several animal species. These investigations suggest that the compound is suspected of damaging fertility and the unborn child organon.comorganon.com.

In male rats, a no-observed-adverse-effect-level (NOAEL) for fertility was established at 100 mg/kg body weight, with no effects on fertility or mating performance noted at this level organon.comorganon.com. However, in female rats, a lowest-observed-adverse-effect-level (LOAEL) for fertility was identified at 30 mg/kg body weight, leading to preimplantation loss, ovarian dysfunction, and effects on the estrous cycle organon.com.

Developmental toxicity studies have revealed embryolethal effects in rats at a LOAEL of 3 mg/kg body weight, though no teratogenic effects were observed organon.comorganon.com. Postnatal development in rats was affected at a subcutaneous LOAEL of 10 mg/kg body weight organon.comorganon.com. In rabbits, reduced fetal weight was observed, but again, no teratogenic effects were found organon.comorganon.com. In mice, the NOAEL for developmental toxicity was 30 mg/kg body weight, with no effects on fetal development at this dose organon.comorganon.com.

| Toxicity Type | Species | Effect Level | Findings | Reference |

| Fertility (Male) | Rat | NOAEL: 100 mg/kg | No effects on fertility or mating performance. | organon.comorganon.com |

| Fertility (Female) | Rat | LOAEL: 30 mg/kg | Preimplantation loss, ovarian dysfunction, effect on estrous cycle. | organon.com |

| Developmental | Rat | LOAEL: 3 mg/kg | Embryolethal effects, no teratogenic effects. | organon.comorganon.com |

| Developmental | Rat (Subcutaneous) | LOAEL: 10 mg/kg | Effects on postnatal development. | organon.comorganon.com |

| Developmental | Rabbit | - | Reduced fetal weight, no teratogenic effects. | organon.comorganon.com |

| Developmental | Mouse | NOAEL: 30 mg/kg | No effects on fetal development. | organon.comorganon.com |

Specific Target Organ Toxicity Research (e.g., Central Nervous System Effects)

Research has identified the central nervous system (CNS) as a target organ for mianserin hydrochloride, with studies indicating that it causes damage to organs organon.comorganon.comorganon.com. The primary toxicological information points towards the CNS as a site of adverse effects mun.ca. In repeated dose toxicity studies in rats, a NOAEL of 30 mg/kg was established for oral administration over 6 months, with no significant adverse effects reported at this level organon.comorganon.com.

Comparative Toxicological Profiles with Other Psychotropic Agents

When compared to other psychotropic agents, particularly tricyclic antidepressants (TCAs), mianserin hydrochloride has demonstrated a different toxicological profile. In overdose situations, mianserin is suggested to be less toxic than both tricyclic antidepressants and maprotiline (B82187) researchgate.netresearchgate.net. While TCAs can cause significant cardiovascular and central nervous system effects in overdose, symptoms associated with mianserin overdose are generally milder, with deep coma and convulsions being less frequently reported when mianserin is the sole drug ingested researchgate.netresearchgate.net.

A comparative study in anesthetized cats and conscious rabbits indicated that mianserin appeared less cardiotoxic than several other antidepressants, including imipramine (B1671792), amitriptyline (B1667244), and maprotiline researchgate.net. Furthermore, mianserin has been shown to have fewer anticholinergic side effects compared to amitriptyline . In a double-blind trial, mianserin did not cause any more side effects than diazepam nih.gov.

Hematological Safety Profile Research

The hematological safety of mianserin has been a subject of study, with reports of blood dyscrasias associated with its use nih.gov. The most commonly observed hematological adverse reaction is a reversible agranulocytosis, which typically occurs between four and six weeks of treatment nih.gov. Upon cessation of the drug, blood counts have been shown to recover nih.gov.

A study of reported cases found a definite association with the drug in 19 out of 26 cases of blood dyscrasias nih.gov. While the number of reported dyscrasias is very small compared to the number of prescribed courses of mianserin, these findings have led to the recommendation of blood examinations four weeks after initiating treatment to identify at-risk patients nih.gov. There have been fatal cases reported, which were associated with longer courses of treatment and marrow recovery failure nih.gov. Mianserin has also been linked to bone-marrow depression, which can present as leucopenia, granulocytopenia, or agranulocytosis, and aplastic anaemia has also been reported drugfuture.com.

Cardiovascular Safety Profile Research

The cardiovascular safety of mianserin hydrochloride has been investigated in comparison to tricyclic antidepressants. Experimental studies in rabbits have shown that mianserin can induce a lengthening of the PR interval, widening of the QRS complex, and a reduction in heart rate and blood pressure at high plasma concentrations anatoljcardiol.com. However, at lower doses, it appears to have minimal cardiotoxic effects anatoljcardiol.com. Unlike some tricyclic antidepressants, mianserin does not appear to antagonize the hypotensive effects of antihypertensive drugs like propranolol, hydralazine, guanethidine, or bethanidine (B1219629) nih.govbps.ac.uk.

QTc Interval Prolongation Research and Clinical Significance

Research into the effects of mianserin hydrochloride on the QTc interval has produced some varied results. One study involving healthy volunteers demonstrated that a 20 mg dose of mianserin hydrochloride prolonged the corrected Q-T interval at 150 minutes post-administration nih.govbps.ac.uk. In a double-blind patient study, mianserin was found to prolong the corrected Q-T interval at one week, although this effect returned to baseline by the two-week mark in the two patients studied nih.govbps.ac.uk. Overdose of mianserin is also known to potentially lead to QT interval prolongation wikipedia.org.

Seizure Threshold Modulation Research

Research specifically investigating the direct effect of Nor Mianserin Hydrochloride on seizure threshold is not extensively available in current scientific literature. The majority of studies focus on the parent compound, mianserin.

Mianserin hydrochloride is recognized to potentially lower the convulsive threshold. nps.org.auwikipedia.orgmedsinfo.com.au This is a noted precaution in patients with a history of epilepsy or other predisposing factors for seizures. wikipedia.org Clinical experience suggests that if convulsions occur during treatment with mianserin, the therapy should be discontinued (B1498344). nps.org.aumedsinfo.com.au One study comparing the epileptogenic effects of mianserin with tricyclic antidepressants suggested that mianserin is no more epileptogenic than the latter.

Factors that may predispose individuals to seizures during treatment with mianserin include a history of seizures, recent changes in dosage, withdrawal from benzodiazepines, and concurrent use of other drugs with epileptogenic properties. jodrugs.com

Overdose Safety and Relative Toxicity Studies

The overdose safety profile of this compound is intrinsically linked to that of its parent compound, mianserin, as it is present in the body following mianserin administration.

Studies on mianserin overdose generally indicate that it is less toxic compared to tricyclic antidepressants. researchgate.netthieme-connect.com In cases of overdose where mianserin was the only substance ingested, the symptoms have been reported as mild, with drowsiness being the most common, and deep coma or convulsions being rare. researchgate.netthieme-connect.com

In instances of mianserin overdose, this compound is present in the plasma. One case report of a non-fatal overdose of 900 mg of mianserin hydrochloride documented the plasma concentrations of both mianserin and desmethylmianserin (B137421). While the patient experienced significant cardiac effects, the specific contribution of desmethylmianserin to the toxicity was not delineated. Another case of a patient with toxic mianserin levels, potentially due to drug interactions, also noted the presence of desmethylmianserin. svelic.se

Pharmacological studies suggest that desmethylmianserin is less active than mianserin in tests indicative of sedation. nih.gov This might imply a potentially lower contribution to the sedative effects seen in overdose, though its role in other toxic manifestations is not well-defined.

The table below summarizes the known pharmacological properties of this compound in comparison to its parent compound, Mianserin.

| Property | This compound (Desmethylmianserin) | Mianserin Hydrochloride |

| Pharmacological Activity | Active metabolite, contributes to antidepressant effects. researchgate.netnih.gov | Parent drug with antidepressant, anxiolytic, and antihistaminic effects. ontosight.ai |

| Sedative Properties | Less active than mianserin in tests for sedation. nih.gov | Induces sedation, primarily through histamine (B1213489) H1 receptor antagonism. ontosight.ai |

| Presence in Plasma | Occurs in human plasma at about one-third the concentration of mianserin after single and multiple doses. researchgate.netnih.gov | Parent compound with an elimination half-life of 21-61 hours. wikipedia.org |

Advanced Research Topics and Future Directions for nor Mianserin Hydrochloride

Neuroinflammation and Immunomodulatory Research Potential

Recent studies have highlighted the anti-inflammatory properties of mianserin (B1677119) and its derivatives, suggesting a mechanism of action that may be independent of its effects on serotonin (B10506) receptors. nih.govfrontiersin.org This has opened up new avenues for investigating Nor Mianserin Hydrochloride's potential in treating conditions with a neuroinflammatory component.

Research indicates that mianserin can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), by modulating signaling pathways like the nuclear factor-κB (NF-κB) pathway. nih.govxmu.edu.cn Specifically, mianserin has been shown to suppress the activation of Toll-like receptors (TLRs), which are crucial in the innate immune response and have been implicated in the pathophysiology of various inflammatory diseases. nih.govfrontiersin.org The ability of mianserin and its analogs to inhibit endosomal TLR signaling in primary human macrophages suggests a direct immunomodulatory effect. nih.gov

Future research in this area will likely focus on elucidating the precise molecular targets of this compound within the immune system. Investigating its effects on different immune cell populations, such as microglia and astrocytes in the central nervous system, will be crucial. Furthermore, exploring its potential in animal models of neuroinflammatory and autoimmune diseases could provide a strong rationale for clinical translation.

Personalized Medicine Approaches Based on this compound Metabolism and Response

The metabolism of mianserin to this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.org This enzyme is highly polymorphic, leading to significant inter-individual variability in its activity. tandfonline.comamazonaws.com These genetic variations can result in different plasma concentrations of both the parent drug and its metabolite, which in turn can influence therapeutic response and the likelihood of adverse effects. nih.govmdpi.com

Studies have shown a correlation between CYP2D6 genotype and the plasma concentrations of mianserin's enantiomers, with certain genotypes being associated with higher concentrations of the active S-enantiomer and a better antidepressant response. nih.gov For instance, individuals who are "poor metabolizers" due to carrying non-functional CYP2D6 alleles may have elevated plasma levels of the parent drug, while "ultrarapid metabolizers" may have lower levels. tandfonline.compharmgkb.org

This understanding forms the basis for a personalized medicine approach. Genotyping patients for CYP2D6 polymorphisms before initiating treatment could help predict their metabolic profile and allow for dose adjustments to optimize efficacy and minimize risks. tandfonline.commdpi.com Future research will likely involve larger clinical trials to establish clear genotype-phenotype correlations and develop robust guidelines for personalized dosing of mianserin, taking into account the metabolic pathway leading to this compound.

Table 1: CYP2D6 Phenotypes and Potential Impact on Mianserin/Nor Mianserin Hydrochloride Levels

| CYP2D6 Phenotype | Genotype Examples | Expected Mianserin Plasma Levels | Expected this compound Plasma Levels | Potential Clinical Implication |

| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., 1/1xN) | Lower | Higher | Potential for reduced efficacy at standard doses. |

| Normal Metabolizer (NM) | Two functional alleles (e.g., 1/1) | Normal | Normal | Standard dosing is generally appropriate. |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele (e.g., 10/4) or two reduced-function alleles (e.g., 10/10) | Higher | Lower | Increased risk of adverse effects at standard doses. |

| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4, 5/5) | Significantly Higher | Significantly Lower | High risk of toxicity; alternative medication may be considered. |

Investigation of Long-Term Neurodevelopmental and Behavioral Outcomes

The use of antidepressants during pregnancy raises questions about the potential long-term effects on the neurodevelopment and behavior of the offspring. womensmentalhealth.org While data specific to this compound is limited, research on mianserin and other antidepressants provides a framework for future investigations.

Animal studies with mianserin have explored its behavioral pharmacology, noting its effects on motor activity and its interaction with other neuroactive substances. nih.gov However, long-term studies tracking neurodevelopmental milestones and behavioral patterns in offspring exposed to mianserin or this compound in utero are lacking.

Future research in this domain should focus on prospective, long-term cohort studies that follow children exposed to mianserin prenatally. womensmentalhealth.org These studies would need to assess a wide range of outcomes, including cognitive function, motor skills, social behavior, and the incidence of neurodevelopmental disorders. scholaris.ca Given the ethical and practical challenges of such research in humans, well-designed preclinical studies in animal models will also be essential to identify any potential risks and underlying mechanisms. It is important to note that untreated maternal depression itself can have adverse effects on child development, a factor that must be carefully considered in these studies.

Novel Analog Design and Synthesis Strategies Based on this compound Structure